LogP Differentiation: +0.49 Units Higher Lipophilicity Versus the 4,6-Dichloro Analog Enables Improved Membrane Permeability for Drug Discovery
The target compound exhibits a computed LogP of 3.09, compared to XLogP3 of 2.6 for cyclopropyl(4,6-dichloropyridin-3-yl)methanone [1]. This represents a ΔLogP of +0.49, corresponding to an approximately 3.1-fold increase in the octanol-water partition coefficient. For the monochloro analog (6-chloropyridin-3-yl)(cyclopropyl)methanone, the LogP is 2.33, yielding a difference of +0.76 log units (~5.8×) [2]. Compared to the fully unsubstituted parent cyclopropyl(3-pyridinyl)methanone (LogP 1.67), the difference is +1.42 log units (~26×) . Higher lipophilicity is often correlated with improved passive membrane permeability, a critical parameter in cell-based assays and oral bioavailability [3].
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.09 (computed, Leyan database) |
| Comparator Or Baseline | Cyclopropyl(4,6-dichloropyridin-3-yl)methanone: XLogP3 = 2.6; (6-Chloropyridin-3-yl)(cyclopropyl)methanone: LogP = 2.33; Cyclopropyl(3-pyridinyl)methanone: LogP = 1.67 |
| Quantified Difference | ΔLogP = +0.49 vs dichloro (3.1×); +0.76 vs monochloro (5.8×); +1.42 vs unsubstituted (26×) |
| Conditions | Computed/experimental LogP values from PubChem, Molbase, and BOC Sciences databases |
Why This Matters
Procurement decisions for building blocks intended for cell-permeable probe or lead compound synthesis should account for LogP; the target compound's higher lipophilicity may reduce the need for additional lipophilic capping groups compared to the dichloro analog.
- [1] PubChem. Cyclopropyl(4,6-dichloropyridin-3-yl)methanone, CID 118662768. XLogP3: 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/1863098-74-1 View Source
- [2] Molbase. (6-Chloropyridin-3-yl)-cyclopropyl-methanone, CAS 872088-06-7. LogP: 2.3277, PSA: 29.96. https://qiye.molbase.cn View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
